7-Aminospiro[chromane-2,1'-cyclobutan]-4-one
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Overview
Description
7-Aminospiro[chromane-2,1’-cyclobutan]-4-one is a unique spirocyclic compound characterized by its rigid structure, which includes a chromane moiety fused with a cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can lead to unique interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminospiro[chromane-2,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane moiety, followed by the formation of the spirocyclic structure. Key steps may include:
Formation of the Chromane Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chromane intermediate is then subjected to spirocyclization reactions, often involving cyclobutanone derivatives.
Industrial Production Methods
Industrial production of 7-Aminospiro[chromane-2,1’-cyclobutan]-4-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Aminospiro[chromane-2,1’-cyclobutan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chromane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
7-Aminospiro[chromane-2,1’-cyclobutan]-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a scaffold for designing drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Aminospiro[chromane-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure allows for precise binding to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
- Spiro-indoline derivatives
- Spiro-pyran derivatives
Uniqueness
7-Aminospiro[chromane-2,1’-cyclobutan]-4-one stands out due to its unique combination of a chromane and cyclobutane ring, which imparts distinct physicochemical properties and biological activities. Compared to other spirocyclic compounds, it offers a different spatial arrangement and electronic distribution, which can lead to unique interactions with biological targets and novel therapeutic potentials.
Properties
IUPAC Name |
7-aminospiro[3H-chromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHZNPWNSDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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